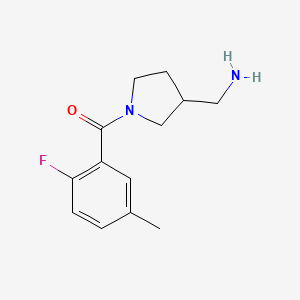

(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone

Description

Properties

Molecular Formula |

C13H17FN2O |

|---|---|

Molecular Weight |

236.28 g/mol |

IUPAC Name |

[3-(aminomethyl)pyrrolidin-1-yl]-(2-fluoro-5-methylphenyl)methanone |

InChI |

InChI=1S/C13H17FN2O/c1-9-2-3-12(14)11(6-9)13(17)16-5-4-10(7-15)8-16/h2-3,6,10H,4-5,7-8,15H2,1H3 |

InChI Key |

BYASEMZZVLYBTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(=O)N2CCC(C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biology, this compound can be used to study the effects of fluorinated phenyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents .

Medicine

Its structural features make it a candidate for the development of drugs targeting specific molecular pathways .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications, such as coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and fluorinated phenyl group contribute to its binding affinity and selectivity. These interactions can modulate biological pathways and produce therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound can be compared to several structurally related molecules, focusing on variations in the pyrrolidine core, aromatic substituents, and functional groups:

Physicochemical and Pharmacokinetic Properties

- Polarity/Solubility: The target compound’s aminomethyl group likely improves aqueous solubility compared to the cyclopropyl-pyrrolidine () and pyrazolo-pyrimidine () derivatives, which contain larger hydrophobic moieties .

- Metabolic Stability: The 2-fluoro-5-methylphenyl group may reduce oxidative metabolism compared to non-fluorinated aryl groups, as seen in ’s fluoro-chromenone derivative .

- Molecular Weight : The target compound’s lower molecular weight (~249.3 vs. 516.1 in ) suggests better bioavailability and membrane permeability, particularly for central nervous system (CNS) targets .

Structural and Crystallographic Insights

- The use of SHELX software () for crystallographic refinement is critical for confirming the stereochemistry of the pyrrolidine ring and methanone linkage, ensuring structural accuracy compared to analogues like the cyclopropyl-pyrrolidine in .

Biological Activity

(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone, also known by its CAS number 1832723-60-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{16}F N_{2}O. It features a pyrrolidine ring substituted with an aminomethyl group and a phenyl ring with a fluorine and methyl substituent. The compound's structure suggests potential interactions with various biological targets.

The compound's biological activity may be attributed to its interaction with neurotransmitter systems, particularly the modulation of serotonin and dopamine receptors. Studies indicate that similar compounds with pyrrolidine structures often exhibit effects on the central nervous system (CNS), potentially influencing mood and behavior.

2. Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antidepressant-like Effects : In animal models, compounds structurally related to this compound have shown antidepressant-like effects, likely through serotonin reuptake inhibition.

- Analgesic Properties : Preliminary studies suggest potential analgesic effects, which may be mediated by opioid receptor interactions.

Study 1: Serotonin Receptor Interaction

A study published in a pharmacology journal investigated the interaction of similar pyrrolidine derivatives with serotonin receptors. The findings indicated that certain modifications to the pyrrolidine structure could enhance binding affinity to the 5-HT_2A receptor, suggesting potential for antidepressant activity .

Study 2: CNS Activity Assessment

In a behavioral study assessing CNS activity, compounds similar to this compound were administered to rodents. Results indicated significant reductions in anxiety-like behaviors in elevated plus maze tests, supporting the hypothesis that this class of compounds may exert anxiolytic effects .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 2-fluoro-5-methylbenzoyl chloride with 3-(aminomethyl)pyrrolidine under controlled conditions. Key parameters include temperature (0–5°C for acyl chloride activation), solvent choice (e.g., dichloromethane or THF), and base selection (e.g., triethylamine or DIPEA). Yield optimization requires monitoring reaction progress via TLC or HPLC. For example, prolonged reaction times (>24 hours) may lead to byproducts due to pyrrolidine ring instability in acidic conditions .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR : - and -NMR confirm the presence of the 2-fluoro-5-methylphenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm, fluorinated carbon at ~160 ppm) and pyrrolidinyl signals (e.g., methylene protons at δ 2.5–3.5 ppm).

- HRMS : Exact mass validation (calculated for : 250.1218).

- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms the spatial arrangement of the aminomethyl-pyrrolidine moiety .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<0.1 mg/mL). Adjust pH to 6–8 for aqueous stability.

- Stability : Degrades under strong UV light (confirmed via HPLC stability studies). Store at –20°C under inert gas (argon) to prevent oxidation of the aminomethyl group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). The 2-fluoro-5-methylphenyl group often engages in hydrophobic interactions, while the pyrrolidinyl amine may form hydrogen bonds.

- MD simulations : Assess binding stability over 100 ns trajectories; analyze RMSD and ligand-receptor hydrogen bond occupancy. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC values across assays)?

- Methodological Answer :

- Assay standardization : Control variables like cell line passage number (e.g., HEK293 vs. HeLa), ATP concentration (kinase assays), and serum content.

- Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may interfere with activity.

- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular proliferation (MTT assay) to distinguish direct vs. indirect effects .

Q. How can enantiomeric purity of the compound be achieved, and what chiral resolution methods are effective?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers.

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation.

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data .

Q. What mechanistic insights explain the compound’s selectivity for fluorinated aromatic vs. non-fluorinated analogs?

- Methodological Answer :

- SAR studies : Synthesize analogs replacing fluorine with H, Cl, or CH. Test affinity via ITC (isothermal titration calorimetry).

- Electrostatic potential maps : Generate using Gaussian09 to show fluorine’s electron-withdrawing effects enhance π-π stacking with aromatic residues (e.g., Tyr in kinase active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.